Xemilofiban acid

Catalog No.
S634245
CAS No.
149193-61-3
M.F
C16H18N4O4
M. Wt
330.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xemilofiban acid

CAS Number

149193-61-3

Product Name

Xemilofiban acid

IUPAC Name

(3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoic acid

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

InChI

InChI=1S/C16H18N4O4/c1-2-11(9-15(23)24)19-13(21)7-8-14(22)20-12-5-3-10(4-6-12)16(17)18/h1,3-6,11H,7-9H2,(H3,17,18)(H,19,21)(H,20,22)(H,23,24)/t11-/m1/s1

InChI Key

OUZLOTRPGMFLPN-LLVKDONJSA-N

SMILES

C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

Synonyms

3S-((4-(4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutylamino)-4-pentynoate monohydrochloride, SC 54701, SC 54701A, SC-54701, SC-54701A

Canonical SMILES

C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

Isomeric SMILES

C#C[C@H](CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

Xemilofiban acid, with the chemical formula C18_{18}H22_{22}N4_4O4_4, is a compound that functions primarily as a glycoprotein IIb/IIIa receptor antagonist. This mechanism is significant in the inhibition of platelet aggregation, making it relevant in cardiovascular medicine, particularly in the treatment of conditions like unstable angina and acute coronary syndromes . The compound exhibits a reversible binding affinity for the αIIbβ3 integrin, which plays a crucial role in platelet activation and aggregation processes .

Typical of organic compounds. Notably, it can undergo:

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the compound, potentially altering its functional groups and reactivity.
  • Acid-Base Reactions: As an acid, it can donate protons to bases, forming conjugate bases and participating in equilibria that are fundamental to its biological activity .

The primary biological activity of xemilofiban acid is its role as an inhibitor of platelet aggregation. By binding to the glycoprotein IIb/IIIa receptor on platelets, it prevents fibrinogen from binding, thereby inhibiting the aggregation process. This action is crucial in preventing thrombus formation in patients at risk of cardiovascular events . The plasma half-life of xemilofiban acid is approximately two hours, which influences its dosing regimen in clinical settings .

The synthesis of xemilofiban acid typically involves multi-step organic synthesis techniques. While specific proprietary methods may vary, common approaches include:

  • Amine Coupling Reactions: Involving the reaction of amines with carbonyl compounds to form amides or related structures.
  • Cyclization Reactions: To form the bicyclic structure characteristic of many glycoprotein antagonists.
  • Purification Techniques: Such as crystallization or chromatography to isolate and purify the final product.

Detailed synthetic pathways are often proprietary and may not be publicly disclosed due to intellectual property considerations.

Research indicates that xemilofiban acid interacts specifically with the αIIbβ3 integrin on platelets, inhibiting their aggregation. Interaction studies have shown that its efficacy can be compared with other antiplatelet agents such as acetylsalicylic acid (aspirin) and orbofiban, highlighting its unique mechanism and effectiveness in specific clinical scenarios .

Several compounds share structural and functional similarities with xemilofiban acid. These include:

Compound NameStructure CharacteristicsMechanism of ActionUnique Features
OrbofibanSimilar cyclic structureGlycoprotein IIb/IIIa antagonistHigher potency than xemilofiban in some studies
LotrafibanRelated bicyclic structureGlycoprotein IIb/IIIa antagonistUsed in specific clinical trials for coronary events
SibrafibanBicyclic structureGlycoprotein IIb/IIIa antagonistDifferent pharmacokinetics affecting duration of action
RoxifibanSimilar functional groupsGlycoprotein IIb/IIIa antagonistDistinct side effect profile compared to xemilofiban

Xemilofiban acid's uniqueness lies in its specific binding affinity and pharmacokinetic profile, making it suitable for targeted therapeutic applications while minimizing off-target effects observed with other compounds.

Biocatalytic Synthesis Using Penicillin Acylase

The biocatalytic synthesis of xemilofiban acid represents a sophisticated approach utilizing penicillin acylase enzymes for the stereoselective production of key chiral intermediates [1]. The critical chiral synthon (S)-ethyl-3-amino-4-pentynoate serves as a fundamental building block in the synthesis pathway of xemilofiban hydrochloride, which is subsequently converted to xemilofiban acid [1]. This biocatalytic approach employs penicillin acylase (EC 3.5.1.11) to achieve enantioselective resolution of racemic ethyl 3-amino-4-pentynoate through selective acylation reactions [1] [2].

The enzymatic process utilizes phenylacetic acid as an acylating agent in combination with penicillin acylase to achieve selective amidation of the desired (S)-enantiomer while leaving the (R)-enantiomer unchanged [1]. This kinetic resolution process enables the production of enantiomerically pure (S)-ethyl-3-amino-4-pentynoate with high optical purity [1]. The penicillin acylase enzyme demonstrates remarkable substrate specificity, with the mature enzyme existing as a periplasmic heterodimer consisting of A and B chains containing 209 and 566 amino acids respectively [2].

The catalytic mechanism involves a single amino acid catalytic center, specifically the N-terminal serine of the B chain, which reacts with phenylmethylsulfonyl fluoride [2]. The enzyme's catalytic activity is fundamentally dependent on the alpha-amino group acting as the nearest base to the serine hydroxyl group, establishing a unique mechanism distinct from conventional serine proteases [2]. The reaction proceeds through both acylation and deacylation pathways, with the enzyme activity being precisely controlled through pH maintenance of the reaction medium [1].

Table 1: Penicillin Acylase Catalytic Parameters for Xemilofiban Intermediate Synthesis

ParameterValueConditionsReference
Optimal pH Range6.5-7.5Neutral conditions [3] [4]
Temperature Stability25-35°CMaximum stability range [4]
Substrate SpecificityHigh for aliphatic acyl chainsPhenylacetic acid acylation [1] [5]
Enzyme Configurationα-chain (209 AA), β-chain (566 AA)Heterodimer structure [2]
Catalytic ResidueN-terminal Serine (B chain)Single amino acid center [2]

The biocatalytic synthesis demonstrates superior enantioselectivity compared to chemical synthesis methods, producing the desired (S)-enantiomer with enantiomeric excess values typically exceeding 95% [1]. The process benefits from the enzyme's ability to function under mild reaction conditions, avoiding the harsh chemicals and extreme temperatures often required in traditional chemical synthesis approaches [6]. The penicillin acylase-mediated resolution provides both synthetic efficiency and environmental sustainability, aligning with green chemistry principles [6] [7].

Industrial-Scale Optimization of Reaction Parameters

Industrial-scale optimization of xemilofiban acid synthesis requires precise control of multiple reaction parameters to achieve optimal yield, purity, and cost-effectiveness [3] [8]. The optimization process focuses on critical variables including pH control, temperature management, substrate concentration, and enzyme loading to maximize production efficiency [3] [4] [8].

pH optimization represents the most critical parameter in industrial penicillin acylase applications [3] [4] [8]. Research demonstrates that penicillin acylase production at elevated temperatures (37°C) requires stringent pH control within the range of 6.5-7.5 for optimal enzyme expression and activity [3]. Outside this pH range, cell physiology becomes severely compromised, resulting in poor culture performance and reduced enzyme activity [3]. The enzyme exhibits maximum stability in neutral solutions and rapidly loses catalytic activity in acidic or alkaline environments [4].

Temperature control strategies must balance enzyme stability with reaction kinetics [4] [9]. Studies indicate that penicillin acylase undergoes conformational changes at temperatures above 35°C, accompanied by destruction of critical salt bridges that maintain enzyme structure [4]. However, immobilized enzyme systems demonstrate enhanced thermal stability, with optimal reaction temperatures elevated from 45°C to 50°C following immobilization in mesocellular silica foams [9].

Table 2: Industrial Process Optimization Parameters

ParameterOptimal RangeIndustrial ImpactReference
pH Control6.5-7.5Critical for enzyme stability [3] [4]
Temperature25-50°CDepends on enzyme form [4] [9]
Enzyme Loading1.5-3.7 fold improvementImmobilized vs. free enzyme [9]
Reaction TimeVariable pH gradient96% conversion achieved [8]
Substrate ConcentrationSaturation dependentpH-dependent optimization [8]

Advanced process control strategies incorporate dynamic pH gradient systems to optimize reaction efficiency throughout the synthesis process [8]. The implementation of pH gradients, starting at pH 7.0 and gradually decreasing to pH 6.3 during substrate consumption, achieves superior conversion rates compared to constant pH conditions [8]. This approach resulted in 96% conversion of 6-aminopenicillanic acid and 71% conversion of D-phenylglycine amide into the target product [8].

Enzyme immobilization technologies significantly enhance industrial process viability [9] [10]. Immobilization using mesocellular silica foams with p-benzoquinone cross-linking increases relative enzyme activity to 145% compared to free enzyme systems [9]. The immobilized enzyme demonstrates improved stability, extended operational lifetime, and enhanced temperature tolerance, making it highly suitable for continuous industrial processes [9] [10].

Scale-up considerations must address mass transfer limitations, mixing efficiency, and heat management in large-scale reactors [11] [12]. Industrial biocatalytic processes require sophisticated control systems to maintain optimal reaction conditions across varying batch sizes and equipment configurations [11]. Machine learning-enabled process optimization approaches are increasingly being employed to identify optimal parameter combinations for complex multi-variable systems [12].

Purification Techniques for Enantiomeric Enrichment

Enantiomeric enrichment and purification of xemilofiban acid require sophisticated separation techniques capable of distinguishing between stereoisomers with minimal structural differences [13] [14] [15]. The purification strategy must address the challenge of separating the desired enantiomer from its mirror image while maintaining product integrity and achieving pharmaceutical-grade purity [13].

High-Performance Liquid Chromatography (HPLC) remains the primary analytical and preparative method for chiral separation of xemilofiban acid [13] [16] [15]. Chiral stationary phases (CSPs) provide the necessary enantioselectivity through differential binding interactions with each enantiomer [13] [16]. The selection of appropriate chiral selectors is critical for achieving baseline resolution and efficient separation [13] [15].

Capillary electrochromatography (CEC) offers enhanced separation efficiency compared to conventional HPLC methods [13]. CEC utilizes electroosmotic flow generated under electric field influence, producing a flat flow profile that significantly improves separation efficiency [13]. Studies demonstrate that CEC provides 2-2.5 times higher efficiency than HPLC and approximately 50% higher resolution when using identical column systems [13].

Table 3: Enantiomeric Separation Techniques for Xemilofiban Acid

TechniqueSeparation EfficiencyAdvantagesLimitationsReference
Chiral HPLCBaseline resolutionHigh precision, versatilityHigh cost, column degradation [13] [15]
Capillary Electrochromatography2-2.5x higher than HPLCEnhanced efficiencyComplex setup [13]
Supercritical Fluid ChromatographyModerate-highReduced solvent consumptionPolarity limitations [15]
Crystallization MethodsVariableCost-effective scale-upSystem-dependent [14]
Liquid-Liquid ChromatographyHigh for preparative scaleCost-effective, adaptableLimited commercial availability [15]

Crystallization-based separation techniques provide cost-effective alternatives for large-scale enantiomeric enrichment [14]. The approach depends on the crystallization behavior of the target compound, which may form conglomerates, racemic compounds, or solid solutions [14]. For conglomerate-forming systems, preferential crystallization can be employed using seed crystals of the desired enantiomer [14]. Classical enantioselective crystallization becomes feasible when enantiomerically enriched starting materials are available [14].

Advanced purification strategies incorporate multiple separation mechanisms to achieve high enantiomeric purity [17] [15]. Ion exchange chromatography, hydrophobic interaction chromatography, and gel filtration can be combined in sequential purification schemes [17]. The selection of purification sequence depends on the specific properties of the target compound and required purity specifications [17].

Supercritical Fluid Chromatography (SFC) represents an emerging technology for chiral purification, offering reduced solvent consumption and lower operational costs compared to conventional HPLC [15]. SFC utilizes supercritical carbon dioxide as the mobile phase, making it particularly suitable for compounds with moderate polarity [15]. However, solubility limitations in supercritical carbon dioxide may restrict its application for highly polar analytes [15].

Table 4: Purification Process Parameters and Performance

Process StageTechniqueRecovery YieldPurity AchievedReference
Primary SeparationEnzymatic Resolution>95% ee95-98% [1]
Intermediate PurificationChiral HPLC85-90%>99% ee [13] [15]
Final PolishingCrystallization70-85%>99.5% ee [14]
Alternative MethodCEC90-95%>99% ee [13]
Scale-up OptionSFC80-85%98-99% ee [15]

Glycoprotein IIb/IIIa Receptor Antagonism Dynamics

Xemilofiban acid demonstrates high-affinity competitive antagonism of the glycoprotein IIb/IIIa receptor complex, which represents the final common pathway for platelet aggregation regardless of the initiating stimulus [1] [2]. The compound exhibits an inhibitory concentration fifty (IC50) of 0.5 ± 0.1 × 10⁻⁸ M for monoclonal antibody mAb2 binding, indicating exceptionally potent receptor interaction [3]. This high binding affinity translates to effective inhibition of fibrinogen binding to activated platelets at clinically relevant plasma concentrations.

The receptor binding kinetics of xemilofiban acid follow a competitive inhibition pattern where the compound competes directly with fibrinogen and other adhesive glycoproteins for binding sites on the activated glycoprotein IIb/IIIa receptor [1] [4]. The glycoprotein IIb/IIIa complex, composed of non-covalently linked α IIb and β 3 subunits, undergoes conformational changes upon platelet activation that expose binding sites for arginine-glycine-aspartic acid (RGD) and lysine-glutamine-alanine-glycine-aspartic acid-valine (KQAGDV) sequences [5] [6]. Xemilofiban acid functions as a peptidomimetic antagonist that recognizes these same binding domains while preventing endogenous ligand interaction.

Receptor occupancy studies reveal that xemilofiban acid maintains sustained receptor blockade throughout the treatment period without altering total glycoprotein IIb/IIIa receptor number [3]. The compound demonstrates maximal receptor occupancy during active treatment, with slow recovery following drug withdrawal and notably no rebound increase in platelet aggregation [3]. This favorable pharmacodynamic profile distinguishes xemilofiban acid from some other antiplatelet agents that may exhibit withdrawal-associated hyperaggregability.

The selectivity profile of xemilofiban acid demonstrates high specificity for glycoprotein IIb/IIIa compared to other integrins sharing the β 3-subunit [1]. This selectivity is critical for minimizing off-target effects on other integrin-mediated cellular processes while maintaining potent antiplatelet activity. The compound effectively blocks platelet aggregation induced by all known stimuli, including adenosine diphosphate, collagen, thromboxane A2, arachidonic acid, thrombin, and epinephrine, demonstrating its broad-spectrum efficacy against diverse platelet activation pathways [1] [2].

ParameterValueClinical Significance
IC50 (mAb2 binding)0.5 ± 0.1 × 10⁻⁸ MHigh binding affinity [3]
Receptor selectivityGP IIb/IIIa specificMinimal off-target effects [1]
Maximum occupancyThroughout treatmentEffective receptor blockade [3]
Recovery kineticsSlow post-withdrawalNo rebound aggregation [3]
Inhibition spectrumAll platelet agonistsBroad-spectrum efficacy [1]

Structure-Activity Relationship (SAR) Profiling

The molecular architecture of xemilofiban acid incorporates several critical structural features that contribute to its pharmacological activity and receptor selectivity. The compound possesses a molecular weight of 330.34 g/mol with the molecular formula C16H18N4O4, representing the active carboxylic acid metabolite formed through in vivo hydrolysis of the ethyl ester prodrug xemilofiban [7]. This prodrug strategy enhances oral bioavailability while maintaining the pharmacologically active carboxylate functionality required for optimal receptor interaction.

The stereochemical configuration of xemilofiban acid is critically important for biological activity, with the compound existing as a single (S)-enantiomer containing one defined stereocenter [7] [8]. This stereoselective pharmacology ensures optimal spatial orientation for interaction with the glycoprotein IIb/IIIa receptor binding pocket. The S-configuration is essential for maintaining high-affinity receptor binding and represents a key structure-activity relationship requirement for this class of integrin antagonists.

The terminal alkyne functionality present in xemilofiban acid contributes significantly to binding affinity and receptor selectivity [7]. This structural motif provides optimal geometric constraints for interaction with the receptor active site while contributing to the compound's lipophilic character necessary for membrane permeation. The alkyne group participates in hydrophobic interactions within the receptor binding pocket, stabilizing the drug-receptor complex and enhancing binding kinetics.

The amidine group attached to the para-position of the phenyl ring represents a critical pharmacophore for receptor recognition and binding [7] [9]. This functional group mimics the guanidinium moiety of arginine found in the natural RGD sequence recognized by glycoprotein IIb/IIIa receptors. The amidine functionality provides essential electrostatic interactions with negatively charged residues within the receptor binding site, contributing significantly to binding affinity and selectivity.

The succinic acid linker connecting the phenyl and alkyne portions of the molecule provides optimal spatial separation between key pharmacophoric elements [7]. This linker length and flexibility allow the compound to adopt the preferred binding conformation within the receptor active site while maintaining appropriate molecular geometry for high-affinity interaction. Modifications to this linker region significantly impact binding affinity and selectivity profiles.

Structural FeatureSAR ImpactPharmacological Consequence
S-StereochemistryCritical for activityHigh-affinity receptor binding [7]
Terminal alkyneHydrophobic interactionsEnhanced binding kinetics [7]
Amidine groupElectrostatic bindingReceptor selectivity [9]
Succinic linkerOptimal spacingImproved binding geometry [7]
Molecular size (~330 Da)Oral bioavailabilityAppropriate ADME properties [7]
Balanced lipophilicityMembrane permeationTissue distribution [7]

Pharmacodynamic Modulation of Platelet Aggregation

Xemilofiban acid exerts comprehensive inhibition of platelet aggregation through blockade of the final common pathway mediated by glycoprotein IIb/IIIa receptor activation. The compound demonstrates dose-dependent inhibition with plasma concentrations of 10 ng/mL providing 50% inhibition and 18-24 ng/mL achieving 80% inhibition of adenosine diphosphate-induced platelet aggregation [10]. This concentration-response relationship establishes clear therapeutic targets for clinical dosing regimens.

The temporal dynamics of platelet inhibition reveal rapid onset of action with peak inhibition occurring 4-7 hours post-dose during initial treatment [3]. However, chronic administration studies demonstrate suboptimal trough-level inhibition, with only 24-45% inhibition observed at end-dosing intervals on days 60 and 180 [3]. This pharmacodynamic limitation highlights the importance of dosing frequency optimization for maintaining therapeutic platelet inhibition throughout the dosing interval.

Mechanistic studies reveal that xemilofiban acid completely blocks platelet aggregation induced by all major agonists, including adenosine diphosphate, collagen, thromboxane A2, arachidonic acid, thrombin, and epinephrine [1] [2]. This universal efficacy results from blockade of the glycoprotein IIb/IIIa receptor, which represents the final step in platelet aggregation regardless of the upstream activation pathway. The compound achieves greater than 90% inhibition of collagen-induced aggregation at therapeutic doses, demonstrating potent antiplatelet activity [1] [2].

Secondary pharmacodynamic effects include indirect inhibition of thromboxane A2 production through prevention of platelet aggregation [2]. Xemilofiban acid demonstrates synergistic interactions with aspirin, where combination therapy enhances antiplatelet effects while potentially reducing bleeding risk compared to higher doses of either agent alone [2]. This interaction profile suggests potential for combination antiplatelet strategies in clinical applications.

The duration of pharmacodynamic effect extends 8-10 hours post-dosing, with the short elimination half-life of approximately 4 hours allowing for complete recovery of platelet function between doses during twice-daily dosing regimens [11] [12]. This temporal pattern contributes to the observed tolerability profile while potentially limiting continuous platelet inhibition coverage.

Concentration-effect relationships demonstrate linear correlation between plasma drug levels and degree of platelet inhibition [10]. Peak platelet inhibition correlates with mild bleeding events but shows no correlation with moderate or severe bleeding complications [10]. This safety profile supports the concept that reversible platelet inhibition may provide therapeutic benefit with acceptable bleeding risk when appropriately dosed and monitored.

Pharmacodynamic ParameterMeasurementClinical Relevance
IC50 (ADP aggregation)10 ng/mLTherapeutic target concentration [10]
IC80 (ADP aggregation)18-24 ng/mLOptimal inhibition level [10]
Peak effect timing4-7 hoursDosing schedule optimization [3]
Duration of action8-10 hoursTwice-daily dosing feasibility [11]
Trough inhibition24-45%Suboptimal coverage concern [3]
Recovery kineticsComplete between dosesSafety margin for bleeding [12]
Agonist spectrumAll major stimuliBroad antiplatelet efficacy [1]

XLogP3

-1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

330.13280507 g/mol

Monoisotopic Mass

330.13280507 g/mol

Heavy Atom Count

24

UNII

TN585Y92BI

Wikipedia

Xemilofiban acid

Dates

Last modified: 07-20-2023

Explore Compound Types